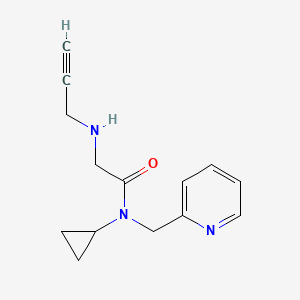

![molecular formula C11H15Cl2N3 B2737409 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 1909347-72-3](/img/structure/B2737409.png)

3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer Inc. as a potential analgesic drug. CP-55940 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and peripheral tissues. In recent years, CP-55940 has gained attention as a research tool for studying the endocannabinoid system and its role in various physiological and pathological processes.

Applications De Recherche Scientifique

Heterogeneous Catalysis and Organic Synthesis

This compound is instrumental in the field of organic synthesis, serving as a precursor or intermediate for the preparation of a variety of chemical entities. For instance, it has been utilized in the efficient synthesis of 4H-benzo[b]pyran derivatives, leveraging its structure to facilitate the one-pot, three-component reaction involving cyclic ketones/1,3-diketones with aromatic aldehydes and alkylmalonates. This application underscores its versatility in promoting complex reactions, offering a pathway to synthesize biologically relevant and pharmacologically active molecules with potential applications in drug discovery and material science (Hasaninejad et al., 2011).

Muscarinic Agonist Synthesis

A significant application of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride lies in its role in synthesizing selective muscarinic agonists. The synthesis process, starting from readily available 4-piperidone, highlights its potential in creating functionally selective muscarinic agents, which are crucial in studying neurotransmitter systems and developing treatments for neurological disorders. This particular synthesis pathway demonstrates the compound's importance in medicinal chemistry, enabling the exploration of novel therapeutic agents (Ashwood et al., 1995).

Nicotinic Agents and Tuberculostatic Activity

Another notable application is in the development of nicotinic agents and compounds with antituberculosis activity. Derivatives of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane have been synthesized and tested for their affinity toward neuronal nicotinic acetylcholine receptors, demonstrating significant potential in neuropharmacology. Moreover, its derivatives have shown tuberculostatic activity, indicating its utility in addressing global health challenges like tuberculosis (Toma et al., 2002; Milczarska et al., 2005).

Propriétés

IUPAC Name |

3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3.ClH/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;/h5-6,8-9H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKGIXUZCGPKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)

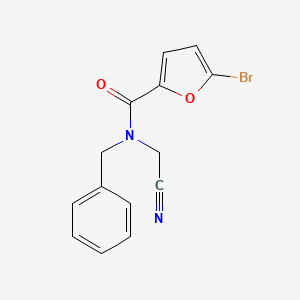

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

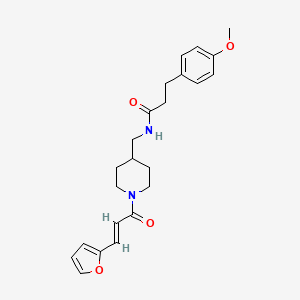

![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)

![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![3-[(1-Cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2737337.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)

![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)

![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)